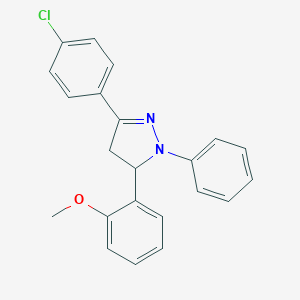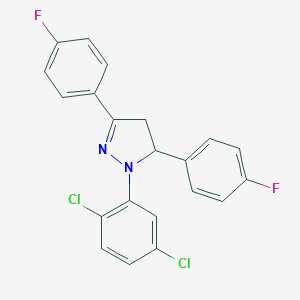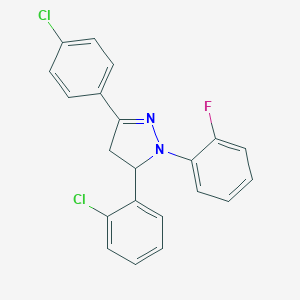
4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a methylsulfanyl group attached to a nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers.
4-(4-Bromophenyl)-thiazol-2-amine derivatives: These compounds are studied for their antimicrobial and anticancer properties.
Uniqueness: 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and methylsulfanyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C16H13BrN2S |
|---|---|
Molekulargewicht |
345.3g/mol |
IUPAC-Name |
4-(4-bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13BrN2S/c1-20-16-14(9-18)13(8-15(19-16)11-2-3-11)10-4-6-12(17)7-5-10/h4-8,11H,2-3H2,1H3 |
InChI-Schlüssel |
AVDIOIANENKRDG-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Br)C#N |
Kanonische SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(4-chlorophenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B390883.png)




![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390892.png)
![3-(4-bromophenyl)-5-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B390896.png)
![5-(4-chlorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B390899.png)


![N-(3-iodobenzylidene)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B390902.png)
![3,5-bis(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B390904.png)
